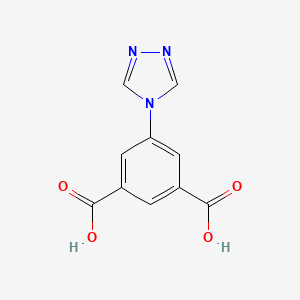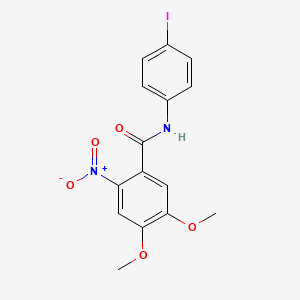
N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide, also known as MBP, is a synthetic compound that belongs to the class of proline-derived cyclic peptides. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
作用机制
N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide exerts its biological activity by binding to the active site of enzymes and inhibiting their activity. It has been reported to inhibit the activity of various enzymes such as matrix metalloproteinases, cyclooxygenases, and lipoxygenases. N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide has also been found to modulate the expression of various genes involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects:
N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-tumor activities. It has also been found to inhibit the activity of matrix metalloproteinases, cyclooxygenases, and lipoxygenases. N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide has been reported to modulate the expression of various genes involved in the regulation of inflammation and cell proliferation. It has also been found to induce apoptosis in cancer cells and inhibit angiogenesis.
实验室实验的优点和局限性
One of the significant advantages of N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide is its potent biological activity, which makes it an ideal candidate for drug discovery and development. N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide is also relatively easy to synthesize and can be easily scaled up for large-scale production. One of the limitations of N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide is its limited solubility in water, which can make it challenging to use in some experimental settings.
未来方向
There are several future directions for the research on N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide. One of the significant areas of research is the development of N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide-based drugs for the treatment of various diseases such as cancer, arthritis, and cardiovascular diseases. Another area of research is the identification of new targets for N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide and the elucidation of its mechanism of action. The development of new synthetic methods for N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide and its derivatives is also an area of active research. Finally, the evaluation of the pharmacokinetics and toxicity of N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide in preclinical and clinical studies is essential for its successful translation into the clinic.
Conclusion:
In conclusion, N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide is a synthetic compound that exhibits potent anti-inflammatory, anti-cancer, and anti-tumor activities. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development. The synthesis method of N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide is relatively simple, and it can be easily scaled up for large-scale production. The future directions for the research on N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide include the development of N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide-based drugs, identification of new targets, elucidation of its mechanism of action, development of new synthetic methods, and evaluation of its pharmacokinetics and toxicity in preclinical and clinical studies.
合成方法
The synthesis of N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide involves the condensation of 3-methylbiphenyl-3-carboxylic acid and tetrahydro-2H-pyran-4-carbonyl chloride with proline methyl ester hydrochloride. The resulting compound is then treated with ammonia to yield N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide. The synthesis method of N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide is relatively simple and can be easily scaled up for large-scale production.
科学研究应用
N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide has shown promising results in various scientific research applications. One of the significant applications of N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide is in drug discovery and development. It has been reported to exhibit potent anti-inflammatory, anti-cancer, and anti-tumor activities. N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide has also been found to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins and play a crucial role in various pathological conditions such as cancer, arthritis, and cardiovascular diseases.
属性
IUPAC Name |
N-[3-(3-methylphenyl)phenyl]-1-(oxane-4-carbonyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-17-5-2-6-19(15-17)20-7-3-8-21(16-20)25-23(27)22-9-4-12-26(22)24(28)18-10-13-29-14-11-18/h2-3,5-8,15-16,18,22H,4,9-14H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAISJOTOSZEQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CC=C2)NC(=O)C3CCCN3C(=O)C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-methylphenyl)phenyl]-1-(oxane-4-carbonyl)pyrrolidine-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1,3-benzothiazol-2-ylpropanamide](/img/structure/B6080027.png)

![N-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B6080062.png)
![1-[4-(2-isopropylphenoxy)-2-buten-1-yl]piperazine](/img/structure/B6080065.png)

![4-{[2-pyridinyl(2-pyridinylamino)methylene]carbonohydrazonoyl}benzoic acid](/img/structure/B6080076.png)
![2-imino-5-[4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B6080079.png)
![ethyl 4-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B6080090.png)

![methyl 4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B6080094.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-naphthamide](/img/structure/B6080095.png)
![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B6080107.png)

![N-[1-(4-methoxyphenyl)ethyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B6080114.png)